

# Pico145: Application Notes and Protocols for Cancer Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pico145

Cat. No.: B8069070

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## Introduction

**Pico145**, also known as HC-608, is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These ion channels are implicated in the pathophysiology of various diseases, including cancer, where they play a role in processes such as cell proliferation, migration, and angiogenesis due to the dysregulation of calcium ( $\text{Ca}^{2+}$ ) signaling.[2][4] **Pico145** offers a valuable tool for investigating the therapeutic potential of targeting TRPC1/4/5 channels in oncology. Its remarkable potency, with  $\text{IC}_{50}$  values in the picomolar to low nanomolar range, and its high selectivity over other TRP channels and ion transporters make it a superior chemical probe for both in vitro and in vivo studies.[2][5][6]

These application notes provide a comprehensive overview of **Pico145**'s mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in cancer research.

## Mechanism of Action

**Pico145** exerts its inhibitory effect by directly binding to a conserved lipid binding site within the TRPC5 channel, where it displaces a bound phospholipid.[7] This action prevents the conformational changes necessary for channel opening, thereby blocking  $\text{Ca}^{2+}$  influx.[7] The inhibitory effect of **Pico145** has been demonstrated against channel activation by various stimuli, including the potent activator (-)-englerin A and the physiological agonist sphingosine-1-

phosphate (S1P).[2][8] Notably, **Pico145** has been shown to inhibit the cytotoxicity induced by (-)-englerin A in cancer cell lines, such as synovial sarcoma and renal carcinoma cells, highlighting its potential as a therapeutic agent.[2]

## Data Presentation

**Table 1: Inhibitory Potency (IC<sub>50</sub>) of Pico145 on TRPC Channels**

Channel Subtype	Activation Method	Cell Type	IC <sub>50</sub> Value	Reference(s)
TRPC4	(-)-englerin A	HEK 293	0.349 nM	[8]
TRPC5	(-)-englerin A	HEK 293	1.3 nM	[8]
TRPC4-TRPC1 (concatemer)	(-)-englerin A	HEK 293 Tet <sup>+</sup>	0.033 nM (33 pM)	[2][8]
TRPC5-TRPC1 (concatemer)	(-)-englerin A	HEK 293 Tet <sup>+</sup>	0.199 nM (199 pM)	[2][8]
TRPC4-TRPC1 (endogenous)	Sphingosine-1-Phosphate (S1P)	-	0.011 nM (11 pM)	[8]
Endogenous TRPC1:C4	(-)-englerin A	A498 renal carcinoma cells	0.049 nM (49 pM)	[2]

**Table 2: Selectivity of Pico145**

Channel/Transporter	Effect of Pico145 (at 100 nM)	Reference(s)
TRPC3	No effect	<a href="#">[2]</a> <a href="#">[8]</a>
TRPC6	No effect	<a href="#">[2]</a> <a href="#">[8]</a>
TRPV1	No effect	<a href="#">[2]</a> <a href="#">[8]</a>
TRPV4	No effect	<a href="#">[2]</a> <a href="#">[8]</a>
TRPA1	No effect	<a href="#">[2]</a> <a href="#">[8]</a>
TRPM2	No effect	<a href="#">[2]</a> <a href="#">[8]</a>
TRPM8	No effect	<a href="#">[2]</a> <a href="#">[8]</a>
Store-operated Ca <sup>2+</sup> entry (Orai1)	No effect	<a href="#">[2]</a> <a href="#">[8]</a>

**Table 3: Effect of Pico145 on Cancer Cell Lines**

Cell Line	Cancer Type	Effect	IC <sub>50</sub> Value	Reference(s)
SW982	Synovial Sarcoma	Inhibition of (-)-englerin A cytotoxicity	-	<a href="#">[2]</a>
A498	Renal Carcinoma	Inhibition of (-)-englerin A cytotoxicity	-	<a href="#">[2]</a>
Hs578T	Breast Cancer	Sensitization to (-)-englerin A	0.11 nM	<a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: In Vitro Inhibition of TRPC1/4/5 Channels using Intracellular Calcium Measurement

This protocol describes the use of a fluorescent Ca<sup>2+</sup> indicator to measure the inhibitory effect of **Pico145** on TRPC1/4/5 channel activity in a cell-based assay.

**Materials:**

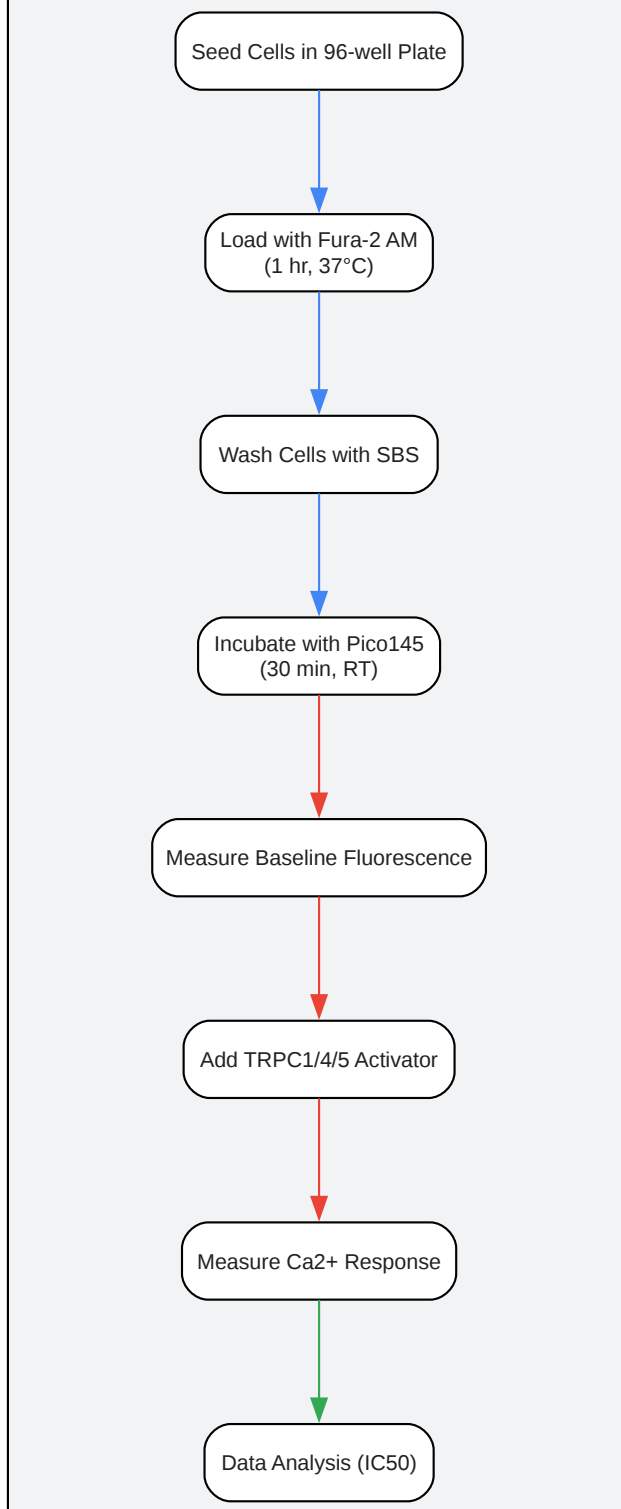
- Cancer cell line expressing TRPC1/4/5 channels (e.g., A498, SW982)
- Cell culture medium and supplements
- **Pico145**
- TRPC1/4/5 channel activator (e.g., (-)-englerin A or S1P)
- Fura-2 AM (or other suitable  $\text{Ca}^{2+}$  indicator)
- Pluronic F-127
- Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM  $\text{MgCl}_2$ , 1.5 mM  $\text{CaCl}_2$ , 8 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.[8]
- DMSO
- 96-well fluorescence plate reader

**Procedure:**

- Cell Seeding: Seed the cancer cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
- Fura-2 AM Loading:
  - Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in SBS to a final concentration of 2  $\mu\text{M}$ . Add 0.01% Pluronic F-127 to aid in dye solubilization.[8]
  - Remove the culture medium from the cells and wash once with SBS.
  - Add 100  $\mu\text{L}$  of the Fura-2 AM loading solution to each well and incubate for 1 hour at 37°C.[8]
- Compound Incubation:

- Prepare serial dilutions of **Pico145** in SBS. A vehicle control (DMSO) should be included.
- After the Fura-2 AM loading, wash the cells twice with SBS.[8]
- Add 90 µL of the **Pico145** dilutions (or vehicle) to the respective wells and incubate for 30 minutes at room temperature.[8]
- Calcium Measurement:
  - Prepare the TRPC1/4/5 activator solution at 10X the final desired concentration in SBS.
  - Place the 96-well plate in the fluorescence plate reader.
  - Set the plate reader to measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
  - Record a baseline fluorescence reading for 1-2 minutes.
  - Add 10 µL of the 10X activator solution to each well.
  - Continue recording the fluorescence for at least 5-10 minutes to capture the peak  $\text{Ca}^{2+}$  response.
- Data Analysis:
  - Calculate the ratio of the 340/380 nm fluorescence for each time point.
  - Normalize the data to the baseline fluorescence.
  - Determine the peak response for each concentration of **Pico145**.
  - Plot the normalized peak response against the log of the **Pico145** concentration and fit the data to a four-parameter logistic equation to determine the  $\text{IC}_{50}$  value.

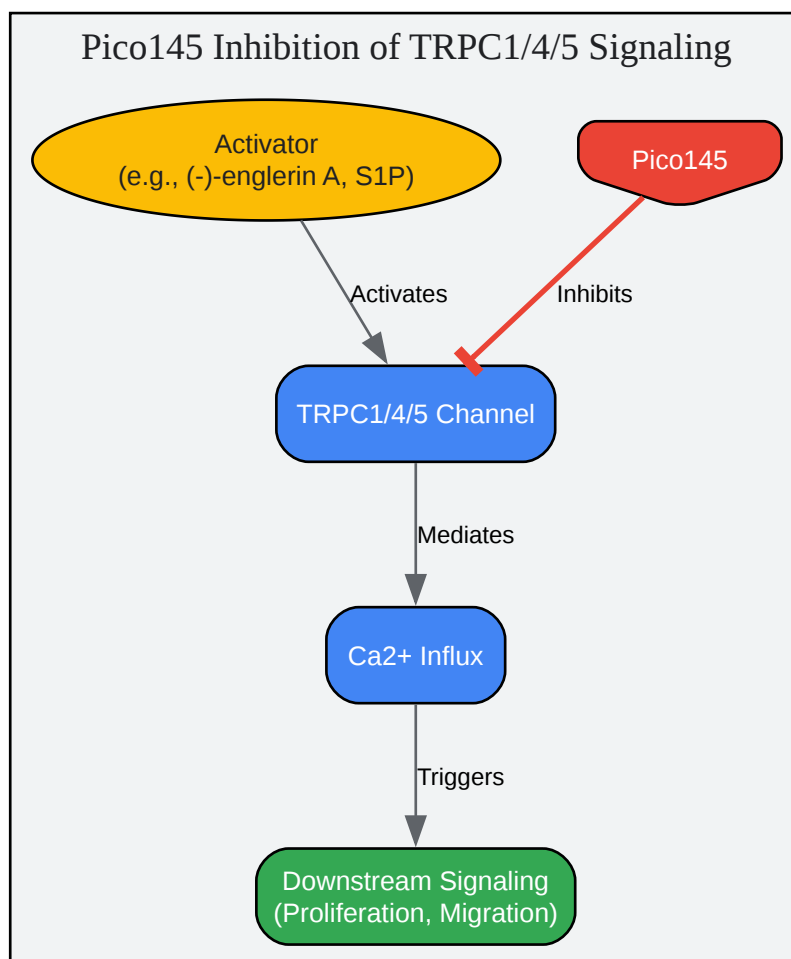
## Experimental Workflow: In Vitro Inhibition Assay

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Caption: Workflow for in vitro inhibition assay of **Pico145**.

## Signaling Pathways

**Pico145**'s therapeutic potential in cancer stems from its ability to modulate  $\text{Ca}^{2+}$  signaling pathways that are often hijacked by cancer cells to promote their growth and survival. TRPC channels are non-selective cation channels that, upon activation, lead to an influx of  $\text{Ca}^{2+}$  and other cations. This influx can trigger a cascade of downstream signaling events.



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Caption: **Pico145** mechanism of action on TRPC1/4/5 signaling.

## Conclusion

**Pico145** is a powerful and selective research tool for investigating the role of TRPC1/4/5 channels in cancer biology. Its picomolar potency and well-defined mechanism of action make

it an ideal candidate for preclinical studies aimed at validating these channels as therapeutic targets. The protocols and data presented here provide a foundation for researchers to effectively utilize **Pico145** in their cancer research endeavors.

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- To cite this document: BenchChem. [Pico145: Application Notes and Protocols for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069070#pico145-as-a-therapeutic-agent-in-cancer-research]

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